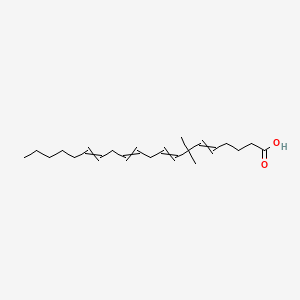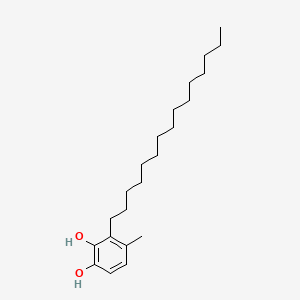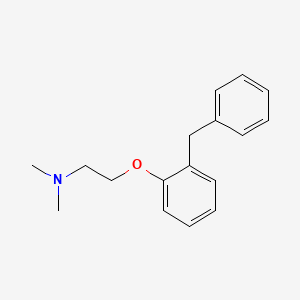
Phenyltoloxamine
概要
説明
フェニルトロキサミンは、鎮静作用と鎮痛作用を有する抗ヒスタミン薬です。 これは、パラセタモール(アセトアミノフェン)などの他の薬物と組み合わせて使用され、それらの効果を高めます 。 フェニルトロキサミンは、エタノールアミン系抗ヒスタミン薬の仲間であり、H1受容体遮断薬として作用します .
準備方法
フェニルトロキサミンは、さまざまな合成経路を通じて合成できます。 一般的な方法の1つは、特定の条件下で2-ベンジルフェノールとN、N-ジメチルエタノールアミンを反応させて、目的の化合物を生成することです 。 工業生産方法は、通常、同様の合成経路を大規模に採用し、最終製品の収率と純度を高く維持しています。
化学反応の分析
フェニルトロキサミンは、次のようないくつかの種類の化学反応を起こします。
酸化: フェニルトロキサミンは、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: フェニルトロキサミンは置換反応、特に求核置換反応を起こすことができ、ジメチルアミノ基を他の求核剤で置き換えることができます。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性環境、さまざまな温度、および特定の触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究での応用
フェニルトロキサミンは、次のような幅広い科学研究で応用されています。
科学的研究の応用
Phenyltoloxamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Commonly used in combination with other drugs to enhance their analgesic and antitussive effects.
Industry: Utilized in the production of pharmaceutical products and over-the-counter medications.
作用機序
フェニルトロキサミンは、H1受容体を遮断することによって効果を発揮し、ヒスタミンのアゴニスト活性を阻害します 。 この作用は、炎症反応を弱めるのに役立ち、アレルギー性鼻炎、アレルギー性結膜炎、じん麻疹などの状態の治療に使用されます。 さらに、フェニルトロキサミンはアジュバント鎮痛剤として作用し、パラセタモールの鎮痛効果を高め、コデインなどの他の薬物の効果を増強します .
類似の化合物との比較
フェニルトロキサミンは、ジフェンヒドラミンやクロルフェニラミンなどの他の第1世代のH1抗ヒスタミン薬に似ています。 鎮痛剤や鎮咳剤の効果を増強する能力はユニークであり、組み合わせ療法で特に有用です 。 その他の類似の化合物には、次のものがあります。
ジフェンヒドラミン: 鎮静効果のある別の第1世代のH1抗ヒスタミン薬。
クロルフェニラミン: アレルギー反応の治療に使用される第1世代のH1抗ヒスタミン薬。
ブロムフェニラミン: クロルフェニラミンに似ており、抗ヒスタミン特性のために使用されます。
フェニルトロキサミンの抗ヒスタミン、鎮静、鎮痛の特性を組み合わせた独自の組み合わせにより、医療および産業の両方で貴重な化合物となっています。
類似化合物との比較
Phenyltoloxamine is similar to other first-generation H1 antihistamines such as diphenhydramine and chlorpheniramine. it is unique in its ability to potentiate the effects of analgesics and antitussives, making it particularly useful in combination therapies . Other similar compounds include:
Diphenhydramine: Another first-generation H1 antihistamine with sedative effects.
Chlorpheniramine: A first-generation H1 antihistamine used to treat allergic reactions.
Brompheniramine: Similar to chlorpheniramine, used for its antihistaminic properties.
This compound’s unique combination of antihistaminic, sedative, and analgesic properties makes it a valuable compound in both medical and industrial applications.
特性
Key on ui mechanism of action |
As a first-generation H1 antihistamine, phenyltoloxamine interferes with the agonist activity of histamine at the H1 receptor and are ostensibly used to attenuate inflammatory processes as a means to treat conditions like allergic rhinitis, allergic conjunctivitis, and urticaria. Reduction of the activity of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways also serves to decrease antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Moreover, lowering calcium ion concentration leads to increased mast cell stability which reduces further histamine release. Additionally, first-generation antihistamines like phenyltoloxamine readily cross the blood-brain barrier and cause sedation and other adverse central nervous system (CNS) effects, like nervousness and insomnia. By comparison, second-generation antihistamines are more selective for H1 receptors in the peripheral nervous system and do not cross the blood-brain barrier, resulting in fewer adverse drug effects overall. Furthermore, although some studies propose that phenyltoloxamine may possess some intrinsic antispasmodic and distinct local anesthetic properties, the specific mechanisms of action for these effects have not been formalized. Also, even though the combination of phenyltoloxamine's ability to cross the blood-brain barrier and cause various tranquilizing effects may explain to some extent how it may be able to potentiate analgesic effects, there are also studies that observed no potentiating effects associated with phenyltoloxamine use either. |
|---|---|
CAS番号 |
92-12-6 |
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC名 |
2-(2-benzylphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C17H21NO/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
InChIキー |
IZRPKIZLIFYYKR-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |
正規SMILES |
CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |
Key on ui other cas no. |
92-12-6 |
ピクトグラム |
Irritant |
関連するCAS |
6152-43-8 (hydrochloride) |
同義語 |
N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine phenyltoloxamine phenyltoloxamine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


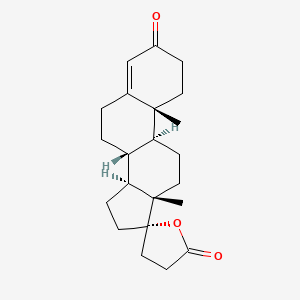

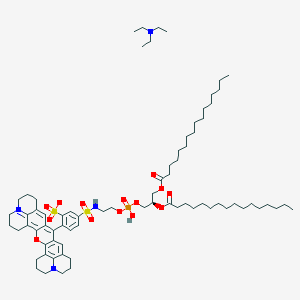
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)

![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)


![2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1222687.png)

